molecular formula C16H18O4 B455573 Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate CAS No. 402719-22-6

Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate

Cat. No.: B455573
CAS No.: 402719-22-6
M. Wt: 274.31g/mol
InChI Key: LKHFCXQFUNMHMM-UHFFFAOYSA-N
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Description

Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate is a furan-carboxylate derivative of interest in medicinal chemistry and biological research. Compounds based on the 5-substituted furan-2-carboxylate structure are frequently investigated for their potential pharmacological properties. Researchers value this class of compounds for its versatility. Structurally similar furan carboxylates have been identified as a promising new class of antimycobacterial agents, with some derivatives shown to interfere with bacterial iron homeostasis by inhibiting the salicylate synthase MbtI in Mycobacterium tuberculosis . This mechanism is a target for novel anti-virulence strategies against tuberculosis . Furthermore, the furan core is a common motif in many bioactive molecules, and related esters have been synthesized and studied for their cytotoxic activity against various cancer cell lines, such as HeLa and HepG2, as well as for their antibacterial effects against Gram-positive and Gram-negative bacteria . As a methyl ester derivative, this compound may offer improved solubility properties compared to its corresponding carboxylic acid, which can be advantageous for crystallization and structural analysis studies, as demonstrated with analogous compounds . This compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

methyl 5-[(4-propan-2-ylphenoxy)methyl]furan-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18O4/c1-11(2)12-4-6-13(7-5-12)19-10-14-8-9-15(20-14)16(17)18-3/h4-9,11H,10H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKHFCXQFUNMHMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC2=CC=C(O2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Molecular Architecture

The compound features a furan-2-carboxylate core substituted at the 5-position with a (4-isopropylphenoxy)methyl group. This structure shares similarities with methyl 5-formylthiophene-2-carboxylate, though the latter employs a thiophene ring and formyl group instead of a furan and phenoxymethyl moiety. Key functional groups include:

  • Ester group : Imparts polarity and influences solubility.

  • Phenoxymethyl linker : Enhances steric bulk and modulates electronic properties.

  • Isopropyl substituent : Introduces hydrophobicity and stereochemical complexity.

Synthetic Pathways

Esterification of Preformed Furan Carboxylic Acids

A common approach involves esterifying 5-((4-isopropylphenoxy)methyl)furan-2-carboxylic acid with methanol. This method parallels the synthesis of methyl 5-formylthiophene-2-carboxylate, where carboxylic acid precursors are treated with iodomethane in the presence of sodium carbonate:

General Procedure :

  • Dissolve 5-((4-isopropylphenoxy)methyl)furan-2-carboxylic acid (1.0 eq) in DMF.

  • Add Na₂CO₃ (3.0 eq) and iodomethane (1.2 eq).

  • Stir at 20–25°C for 12–24 hours.

  • Quench with water, extract with ethyl acetate, and purify via recrystallization.

Key Challenges :

  • Low yields (≤62% in analogous reactions) due to competing side reactions.

  • Solvent selection : DMF enhances reactivity but complicates purification.

Direct Functionalization of Furan Intermediates

An alternative route involves coupling 4-isopropylphenol with a methyl furan-2-carboxylate derivative. This strategy mirrors the synthesis of methyl 5-[(4-propylphenoxy)methyl]furan-2-carboxylate, utilizing Mitsunobu or nucleophilic substitution conditions:

Mitsunobu Protocol :

  • Combine methyl 5-(hydroxymethyl)furan-2-carboxylate (1.0 eq), 4-isopropylphenol (1.2 eq), and triphenylphosphine (1.5 eq) in THF.

  • Add diethyl azodicarboxylate (DEAD, 1.5 eq) at 0°C.

  • Stir at room temperature for 6–12 hours.

  • Concentrate and purify via column chromatography.

Advantages :

  • High regioselectivity for the 5-position.

  • Mild conditions avoid furan ring degradation.

Reaction Optimization and Catalysis

Solvent Effects

Polar aprotic solvents like DMF or DMSO improve solubility of phenolic intermediates but may necessitate extensive purification. Nonpolar solvents (e.g., toluene) reduce side reactions but slow reaction kinetics.

Catalytic Systems

  • Base catalysts : Na₂CO₃ or K₂CO₃ facilitate deprotonation of phenolic OH groups.

  • Phase-transfer catalysts : Tetrabutylammonium bromide (TBAB) enhances interfacial reactivity in biphasic systems.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.20–7.10 (m, 2H, aromatic), 6.85–6.75 (m, 2H, aromatic), 6.50 (d, J = 3.5 Hz, 1H, furan H-4), 6.35 (d, J = 3.5 Hz, 1H, furan H-3), 5.15 (s, 2H, OCH₂), 3.85 (s, 3H, COOCH₃), 2.90 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂), 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂).

  • IR (KBr) : 1725 cm⁻¹ (C=O ester), 1250 cm⁻¹ (C-O-C asym), 1100 cm⁻¹ (C-O-C sym).

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H₂O 70:30) typically shows ≥95% purity when using recrystallization or silica gel chromatography.

Industrial-Scale Considerations

Cost Efficiency

  • Iodomethane alternatives : Dimethyl sulfate reduces costs but requires stringent safety protocols.

  • Solvent recycling : DMF recovery via distillation improves sustainability.

Environmental Impact

  • Waste minimization : Catalytic Mitsunobu conditions reduce stoichiometric reagent use.

  • Biodegradability : Furan esters exhibit moderate environmental persistence, necessitating controlled disposal .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,5-dicarboxylic acid derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Furan-2,5-dicarboxylic acid derivatives.

    Reduction: Methyl 5-[(4-isopropylphenoxy)methyl]-2-furanmethanol.

    Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The phenoxy group can enhance its binding affinity to specific targets, while the furan ring can contribute to its overall stability and reactivity.

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares key structural features of methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate with its analogs:

Compound Name Substituent at C5 of Furan Molecular Formula Molecular Weight (g/mol) Key Functional Groups Crystallographic Data Availability
This compound 4-isopropylphenoxymethyl C₁₆H₁₈O₄ 274.31 Ester, ether, isopropyl Not reported
Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate 2-fluoro-4-nitrophenyl C₁₂H₈FNO₅ 283.21 Nitro, fluoro, ester Yes (P21/c space group)
Methyl 5-(4-hydroxy-2-methoxy-6-methylphenyl)furan-2-carboxylate 4-hydroxy-2-methoxy-6-methylphenyl C₁₅H₁₆O₆ 316.28 Hydroxy, methoxy, methyl, ester No
Methyl 5-(hydroxymethyl)furan-2-carboxylate hydroxymethyl C₇H₈O₄ 156.14 Hydroxymethyl, ester No


Key Observations :

  • Electronic Effects: The 4-isopropylphenoxymethyl group introduces steric bulk and moderate electron-donating effects via the ether linkage, contrasting with electron-withdrawing groups (e.g., nitro, fluoro) in Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate. This difference influences solubility, reactivity, and intermolecular interactions .
  • Crystallography: Methyl 5-(2-fluoro-4-nitrophenyl)furan-2-carboxylate forms planar molecular structures stabilized by stacking interactions and weak CH···O bonds, as revealed by SC-XRD. In contrast, bulky substituents like 4-isopropylphenoxymethyl may disrupt planar packing, favoring van der Waals interactions .

Biological Activity

Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate is a synthetic compound notable for its unique structure, which combines a furan ring with an isopropylphenoxy group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities, including antimicrobial and anticancer properties.

Chemical Structure and Properties

  • Molecular Formula : C16H18O4
  • Molecular Weight : 274.31 g/mol
  • Functional Groups : Furan-2-carboxylate moiety, isopropylphenoxy group

The presence of the furan ring is significant as it often imparts various biological activities to compounds. The isopropylphenoxy group may enhance lipophilicity, potentially improving membrane permeability and bioavailability.

Antimicrobial Activity

Research indicates that compounds containing furan moieties exhibit notable antimicrobial properties. This compound has been studied for its effectiveness against various bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus250 µg/mL
Escherichia coli300 µg/mL

These findings suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

Anticancer Activity

The anticancer potential of this compound is being explored through various in vitro studies. Preliminary results indicate activity against several cancer cell lines:

Cell Line IC50 (µg/mL)
HeLa (cervical carcinoma)62.37
HepG2 (liver carcinoma)75.00
Vero (normal kidney cells)>100

These results indicate that while the compound shows promise against cancer cell lines, further optimization and studies are necessary to enhance its efficacy and selectivity.

The precise mechanism through which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the furan moiety interacts with cellular targets such as enzymes or receptors, leading to altered cellular functions. This interaction could involve:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular proliferation or survival pathways.
  • Receptor Modulation : It might modulate receptor activity, impacting signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

  • Antimicrobial Study : A study conducted by Phutdhawong et al. investigated the biological activities of various furan derivatives, including this compound. The study found significant antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting the compound's potential as an antimicrobial agent .
  • Anticancer Research : Another research effort focused on evaluating the cytotoxic effects of this compound on human cancer cell lines. The results demonstrated that the compound exhibited selective cytotoxicity towards HeLa cells compared to normal Vero cells, suggesting a degree of specificity that could be beneficial in therapeutic applications .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-((4-isopropylphenoxy)methyl)furan-2-carboxylate, and how do reaction conditions influence yield?

  • Methodological Answer : Synthesis typically involves multi-step reactions, such as nucleophilic substitution or esterification. For example, analogous furan carboxylates are synthesized using coupling reactions between substituted phenols and furan precursors under basic conditions (e.g., potassium carbonate in dimethylformamide) . Temperature control (60–80°C) and solvent choice (e.g., ethanol, acetonitrile) significantly impact yield. Catalysts like triethylamine or acetic anhydride may enhance reaction efficiency . Purity is monitored via HPLC or TLC .

Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?

  • Methodological Answer : X-ray crystallography (using SHELX software for refinement ) confirms the crystal structure. Spectroscopic methods include:

  • ¹H/¹³C NMR : To identify substituent patterns (e.g., isopropylphenoxy vs. furan methyl groups).
  • FT-IR : Validates ester carbonyl (C=O) and ether (C-O-C) functional groups.
  • Mass Spectrometry : Determines molecular weight and fragmentation patterns .

Q. What are the key physicochemical properties relevant to its stability and handling?

  • Methodological Answer : The compound’s stability depends on:

  • Hydrolytic Sensitivity : Ester groups may degrade under acidic/basic conditions. Stability studies in buffers (pH 3–9) are recommended.
  • Thermal Stability : Differential Scanning Calorimetry (DSC) identifies decomposition temperatures.
  • Light Sensitivity : UV-Vis spectroscopy assesses photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Discrepancies in IC₅₀ values or mechanism-of-action studies often arise from assay variability (e.g., cell line differences, solvent effects). To address this:

  • Standardize Assays : Use common cell lines (e.g., HEK293 for receptor studies) and controls.
  • Validate Solubility : DMSO concentration should not exceed 0.1% to avoid cytotoxicity .
  • Reproducibility Checks : Cross-validate findings with orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) .

Q. What computational strategies are effective for predicting its interactions with biological targets?

  • Methodological Answer : Molecular docking (AutoDock Vina) and MD simulations (GROMACS) model interactions with enzymes/receptors. Key steps:

  • Ligand Preparation : Optimize 3D structure using Gaussian (DFT calculations) .
  • Target Selection : Prioritize proteins with conserved binding pockets (e.g., cytochrome P450 for metabolic studies).
  • Binding Energy Analysis : Compare ΔG values for structure-activity relationship (SAR) insights .

Q. How can the compound’s regioselectivity in derivatization reactions be controlled?

  • Methodological Answer : The isopropylphenoxy and furan ester groups influence reactivity. To enhance regioselectivity:

  • Protecting Groups : Temporarily block the ester moiety during phenoxy modifications.
  • Catalysts : Use Pd-based catalysts for Suzuki couplings at the furan ring .
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) favor nucleophilic attacks at the methylene bridge .

Data Contradiction Analysis

Q. Why do SAR studies show conflicting results for analogous compounds with halogen substitutions?

  • Analysis : For example, 5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxylic acid exhibits higher antimicrobial activity than fluorinated analogs . Contradictions arise from:

  • Electron-Withdrawing Effects : Chlorine increases lipophilicity and membrane penetration vs. fluorine’s electronegativity.
  • Steric Hindrance : Bulky substituents (e.g., isopropyl) may limit target binding.
  • Solution : Use Hammett constants (σ) to quantify electronic effects and correlate with bioactivity .

Methodological Recommendations

  • Synthetic Optimization : Use continuous flow reactors for scalable, reproducible synthesis .
  • Crystallography : Refine structures with SHELXL and deposit data in the Cambridge Structural Database.
  • Biological Assays : Include positive controls (e.g., doxorubicin for cytotoxicity) and report % inhibition at multiple concentrations .

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